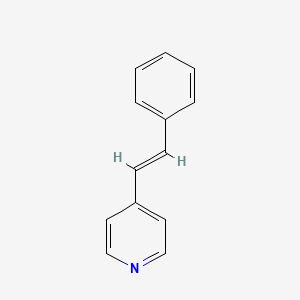

4-Styrylpyridine

Description

Significance of 4-Styrylpyridine (B85998) in Contemporary Chemical Science

This compound, a member of the styrylpyridine or stilbazole family, has emerged as a crucial molecule in modern chemical research. Its significance stems from its versatile applications, which are rooted in its distinct molecular structure featuring a pyridine (B92270) ring connected to a phenyl ring through a vinyl bridge. This arrangement gives rise to interesting photophysical and coordination properties.

This compound serves as an important model compound for investigating phototropic systems, which are systems that respond to light by undergoing changes in their structure and properties. unige.ch A key characteristic of this compound is its ability to undergo cis-trans photoisomerization upon exposure to light. unige.ch This process, where the molecule switches between two different geometric isomers, is fundamental to many light-driven processes in chemistry and biology. The study of this isomerization in this compound provides valuable insights into the mechanisms of more complex photobiological systems. unige.ch

The two primary isomers of this compound are the trans and cis forms. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the geometries and relative stabilities of these isomers in the ground state. unige.ch

Table 1: Theoretical Calculation Methods for this compound Isomers

| Calculation Method | Focus of Study |

|---|---|

| Density Functional Theory (DFT) | Geometries and relative stabilities of trans and cis isomers. unige.ch |

| Hartree–Fock (HF) | Geometries and relative stabilities of trans and cis isomers. unige.ch |

| Second-order Møller–Plesset (MP2) | Geometries and relative stabilities of trans and cis isomers. unige.ch |

The unique properties of this compound make it a valuable building block for the creation of advanced organic materials with applications in optics and electro-optics. unige.ch Materials incorporating this compound derivatives have shown potential for use in various technologies, including optical data storage, laser dyes, and nonlinear optics. unige.ch The photoresponsive nature of the molecule allows for the development of materials whose properties can be controlled by light. unige.chresearchgate.net

The nitrogen atom in the pyridine ring of this compound enables it to act as an N-coordinating ligand, binding to transition metal ions to form coordination complexes. unige.ch This property has been extensively utilized in the development of functional metal complexes. The photoisomerization of the this compound ligand can be used to switch the properties of these complexes, a phenomenon known as ligand-driven light-induced spin change (LD-LISC). unige.ch

The photoreactivity of this compound complexes with metals such as Ruthenium(II), Rhenium(I), and Tungsten(0) is dominated by the photoinduced cis-trans isomerization of the this compound ligand. unige.ch This has been demonstrated in complexes like Fe(this compound)4(NCS)2, where the light-induced change in the ligand's conformation can alter the spin state of the central iron ion. unige.chacs.org

Table 2: Transition Metals Used in this compound Complexes

| Transition Metal | Application/Phenomenon |

|---|---|

| Ruthenium(II) (RuII) | Photoinduced cis-trans isomerization studies. unige.ch |

| Rhenium(I) (ReI) | Photoinduced cis-trans isomerization studies. unige.ch |

| Tungsten(0) (W0) | Photoinduced cis-trans isomerization studies. unige.ch |

| Iron(II) (FeII) | Ligand-driven light-induced spin change (LD-LISC). unige.ch |

| Iron(III) (FeIII) | Ligand-driven light-induced spin change (LD-LISC). aip.org |

| Manganese(II) (Mn(II)) | Synthesis of one-dimensional coordination polymers. ias.ac.in |

| Cobalt(II) (Co(II)) | Synthesis of one-dimensional coordination polymers. ias.ac.in |

Historical Context of Styrylpyridine Research

The investigation of this compound is part of a broader field of study focused on stilbenoid compounds and their analogues.

Stilbenoids are a class of naturally occurring polyphenolic compounds characterized by a C6-C2-C6 backbone. taylorandfrancis.comencyclopedia.pub Research into stilbenoids has a long history, driven by their diverse biological activities and interesting photochemical properties. taylorandfrancis.comnih.govnih.gov Natural stilbenoids, such as resveratrol, are produced by plants as a defense mechanism against pathogens. nih.govnih.gov The study of these compounds has provided a foundation for understanding the structure-property relationships that govern their behavior, including their photoisomerization and electronic properties. taylorandfrancis.comsciopen.com

Building on the knowledge gained from stilbenoid research, chemists began to investigate synthetic analogues, including the styrylpyridines. unige.ch The introduction of a nitrogen atom into the aromatic ring system, as seen in this compound, significantly alters the electronic and coordination properties of the molecule compared to its all-carbon stilbene (B7821643) counterpart. unige.ch This has opened up new avenues for research, particularly in the field of coordination chemistry and the development of photo-switchable materials. unige.chaip.org Investigations into styrylpyridine analogues have explored how modifications to the molecular structure influence their properties and potential applications, such as in the development of imaging agents for medical diagnostics and inhibitors for specific enzymes. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHRGPYNTXRMSL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103-31-1, 5097-93-8 | |

| Record name | 4-Stilbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Stilbazole, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Styrylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Styrylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(2-phenylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-styrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 4 Styrylpyridine and Derivatives

Contemporary Synthetic Routes for 4-Styrylpyridine (B85998)

Modern organic synthesis has seen a shift towards more environmentally benign and atom-economical methods. For the synthesis of this compound, two prominent approaches have emerged: Knoevenagel condensation and palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional routes, such as those involving the reaction of 4-picoline with benzaldehyde (B42025) using strong bases like lithium diisopropylamide (LDA), which often suffer from harsh reaction conditions and low selectivity for the desired (E)-isomer. patsnap.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org It is a modification of the aldol (B89426) condensation and is widely used in the synthesis of α,β-unsaturated compounds. wikipedia.org

In a significant advancement towards sustainable chemistry, solvent-free Knoevenagel condensation has been successfully employed for the synthesis of styrylpyridines. mdpi.comresearchgate.net This method involves the direct reaction of an appropriate pyridine (B92270) derivative with an aromatic aldehyde at elevated temperatures, typically between 120-140 °C, without the need for a solvent or a condensing agent. mdpi.comresearchgate.net This approach not only minimizes waste but also simplifies the purification process. For instance, the reaction between 4-pyridinecarboxaldehyde (B46228) and phenylacetic acid under solvent-free conditions yields this compound. Research has shown that controlling the reaction temperature is crucial for the selective formation of the desired product. mdpi.com

A study on the synthesis of cyano-substituted styrylpyridines also highlights the efficacy of solvent-free conditions. nih.gov The reaction of 4-pyridylacetonitrile with benzaldehyde derivatives proceeds efficiently without a catalyst or solvent, demonstrating the inherent reactivity of the starting materials under these conditions. nih.gov

Table 1: Synthesis of Styrylpyridine Derivatives via Solvent-Free Knoevenagel Condensation researchgate.net

| Compound | Reactants | Temperature (°C) | Time (h) | Yield (%) |

| trans-4-(m-cyanostyryl)pyridine | 4-Pyridylacetonitrile, m-Cyanobenzaldehyde | 140 | 22 | 59 |

Note: This table is based on data for a derivative, as specific data for the parent this compound under these exact conditions was not available in the provided sources.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been successfully applied to the Knoevenagel condensation for synthesizing styrylpyridines. nih.govnih.govscilit.com These approaches often utilize water as a solvent, which is an environmentally benign alternative to traditional organic solvents. rsc.orgijcps.org

The use of water as a reaction medium not only aligns with green chemistry principles but can also enhance reaction rates and selectivity. rsc.org Catalysts such as DABCO-based ionic liquids have been shown to be highly efficient for Knoevenagel condensations in water at room temperature, offering excellent yields in short reaction times. rsc.org While specific examples for this compound were not detailed, the general applicability of this method to a wide range of aldehydes suggests its potential for this synthesis. rsc.org

Furthermore, the synthesis of various styrylpyridine-like compounds, including derivatives of 2-styrylpyridine (B8765038) and this compound, has been achieved under green chemistry conditions, often involving solvent-free reactions or the use of water as a solvent. nih.govnih.gov These methods are characterized by their operational simplicity and reduced environmental impact. nih.govnih.govrsc.orgijcps.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.gov The Heck reaction, a palladium-catalyzed reaction of an unsaturated halide with an alkene, and the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, are particularly relevant for the synthesis of this compound. nih.govorganic-chemistry.org

A significant advancement in the synthesis of (E)-4-styrylpyridine involves the palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine (B31050) with phenylboronic acid. patsnap.comgoogle.comresearchgate.net This method is advantageous as it utilizes environmentally friendly organoboronic acids instead of the more polluting organohalides. patsnap.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, an oxidant, and a base in an inert organic solvent. patsnap.comgoogle.com

A ligand-free palladium-catalyzed oxidative Heck reaction has been developed, achieving high selectivity for (E)-4-styrylpyridines in moderate to good yields. researchgate.net The reaction proceeds by the transmetalation of the palladium(II) catalyst with the arylboronic acid, followed by the addition of 4-vinylpyridine and subsequent β-hydride elimination to yield the product and a palladium(0) species, which is then re-oxidized to complete the catalytic cycle. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of (E)-4-Styrylpyridine from 4-Vinylpyridine and Phenylboronic Acid google.com

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Di(acetylacetonate)palladium | Sodium Bicarbonate | N,N'-dimethylformamide | 90 | 24 | 92 |

| Palladium Chloride | Sodium Bicarbonate | N,N'-dimethylformamide | 90 | 36 | 82 |

| Di(acetylacetonate)palladium | Sodium Acetate (B1210297) | N,N'-dimethylformamide | 90 | 48 | 81 |

The use of phenylboronic acid as a reactant in the synthesis of this compound represents a significant step towards more environmentally friendly chemical processes. patsnap.com Traditional Heck reactions often employ aryl halides (iodobenzene or bromobenzene), which are known environmental pollutants. patsnap.com The use of organoboron compounds, which are generally less toxic and more stable, circumvents this issue. researchgate.net

Other Efficient Synthetic Procedures for Substituted Styrylpyridines

The construction of the styrylpyridine framework is a critical step in the synthesis of its derivatives. Efficient methods often involve palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity.

One prominent method is the Heck reaction , which has been utilized to construct the styrylpyridine structure. For instance, a practical synthesis was developed using 4-vinylaniline (B72439) and 2-bromo-5-iodopyridine (B107189) or 2-chloro-5-iodopyridine (B1352245) as starting materials in a Heck reaction. acs.org Another approach involves the Wittig-Horner reaction to create the styrylpyridine scaffold. tandfonline.com

A particularly efficient route for preparing β-substituted 4-styrylpyridines uses palladium-catalyzed alkynylation . acs.org This method, based on the Sonogashira coupling, introduces an alkynyl group into the pyridine ring. The key intermediate, 4-(phenylethynyl)pyridine, is synthesized by reacting 4-bromopyridine (B75155) with phenylacetylene (B144264) in the presence of (PPh₃)₂PdCl₂ and CuI as catalysts. acs.org This intermediate can then undergo nucleophilic or electrophilic addition to yield various Z- and E-isomers of β-substituted 4-styrylpyridines. acs.org

An improved, five-step synthesis for triethylene glycol-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine has been developed that is cost-effective and avoids chromatographic purification. acs.org This scalable process starts from 4-aminophenethyl alcohol and features a key one-pot methylation and elimination step to form tert-butyl methyl(4-vinylphenyl)carbamate. The styrylpyridine core is then formed via a palladium acetate-catalyzed Heck reaction. acs.org

| Method | Key Reagents | Intermediate/Product | Catalyst | Reference |

| Heck Reaction | 4-vinylaniline, 2-bromo-5-iodopyridine | Triethylene glycol-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine | Palladium acetate | acs.org |

| Wittig-Horner Reaction | (Bromomethyl)-4-nitrobenzene | TEG-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine | Not specified | tandfonline.com |

| Palladium-Catalyzed Alkynylation (Sonogashira) | 4-bromopyridine, phenylacetylene | 4-(Phenylethynyl)pyridine | (PPh₃)₂PdCl₂, CuI | acs.org |

Synthesis of Advanced this compound Derivatives

Building upon the core this compound structure, chemists have synthesized a variety of advanced derivatives by incorporating specific functional moieties. These derivatives are designed for applications ranging from materials science to molecular recognition.

Cyano-Substituted Styrylpyridine Compounds

Cyano-substituted styrylpyridines have been synthesized using an efficient Knoevenagel condensation under green chemistry conditions, notably in the absence of a catalyst and solvent. mdpi.comnih.govresearchgate.net This method involves the reaction of a substituted phenylacetonitrile (B145931) with a pyridinecarboxaldehyde.

Specifically, trans-2-(m-cyanostyryl)pyridine, trans-2-[3-methyl-(m-cyanostyryl)]pyridine, and trans-4-(m-cyanostyryl)pyridine were prepared through this route. mdpi.comnih.gov The synthesis demonstrates that the temperature, reaction time, and the nature of substituents play significant roles in the formation of the final product. mdpi.com The theoretical and experimental analysis of these compounds confirms their structures and spectroscopic properties. mdpi.comnih.gov

| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |

| trans-2-(m-cyanostyryl)pyridine | 3-cyanophenylacetonitrile, 2-pyridinecarboxaldehyde | Knoevenagel Condensation | 80 | mdpi.com |

| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | 3-cyanophenylacetonitrile, 3-methyl-2-pyridinecarboxaldehyde | Knoevenagel Condensation | 75 | mdpi.com |

| trans-4-(m-cyanostyryl)pyridine | 3-cyanophenylacetonitrile, 4-pyridinecarboxaldehyde | Knoevenagel Condensation | 85 | mdpi.com |

N-(3-Ammoniopropyl)-4-styrylpyridinium Diperchlorate and Analogs

The synthesis of N-(3-ammoniopropyl)-4-styrylpyridinium diperchlorate and its analogs has been reported, with these compounds serving as styryl dyes. researchgate.netphotonics.ru These molecules can contain either electron-donating (like OMe, SMe) or electron-withdrawing (like NO₂, Cl) groups on the benzene (B151609) ring. photonics.ru

A key feature of these derivatives is their ability to form pseudodimeric complexes with crown ethers, such as an 18-crown-6-containing this compound. researchgate.netphotonics.ru This complexation occurs in acetonitrile (B52724) through hydrogen bonding between the ammoniopropyl group and the oxygen atoms of the crown ether. researchgate.netphotonics.ruacs.org The formation of these supramolecular complexes can activate stereospecific [2+2] cross-photocycloaddition reactions between the styrylpyridine derivatives. researchgate.netphotonics.ru The N-(2-ammonioethyl)-4-styrylpyridinium derivative was synthesized for the first time in a related study. photonics.ruacs.org

Styrylpyridine-TEMPO Derivatives

Styrylpyridine derivatives incorporating a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical have been synthesized. mdpi.comresearchgate.netnih.gov The synthesis of trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamido-TEMPO involves a multi-step process. mdpi.comresearchgate.net

First, precursor aldehydes, trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde and trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde, are synthesized via a solvent-free Knoevenagel reaction between the appropriate methylpyridine and terephthalaldehyde. mdpi.comresearchgate.net These aldehydes are then oxidized to their corresponding carboxylic acids, trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid and (E)-4-(2-(pydridin-4-yl)vinyl)benzoic acid, using the Jones reagent. mdpi.comresearchgate.net Finally, a condensation reaction between the carboxylic acid and 4-amino-TEMPO, facilitated by oxalyl chloride, yields the desired styrylpyridine-TEMPO derivative. mdpi.comresearchgate.netnih.gov

| Compound Name | Abbreviation | Synthesis Step | Key Reagents | Reference |

| trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde | I | Knoevenagel Reaction | 2-Picoline, Terephthalaldehyde | mdpi.comresearchgate.net |

| trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde | II | Knoevenagel Reaction | 4-Picoline, Terephthalaldehyde | mdpi.comresearchgate.net |

| trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid | III | Oxidation | Compound I, Jones reagent | mdpi.comresearchgate.net |

| (E)-4-(2-(pydridin-4-yl)vinyl)benzoic acid | IV | Oxidation | Compound II, Jones reagent | mdpi.comresearchgate.net |

| trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamido-TEMPO | V | Condensation | Compound III, 4-amino-TEMPO, Oxalyl chloride | mdpi.comresearchgate.net |

Polyimides with this compound Photoreactive Side Groups

Soluble aromatic polyimides featuring this compound derivatives as photoreactive side groups have been successfully synthesized and characterized. researchgate.netcapes.gov.brkoreascience.kr These materials combine the thermal stability of polyimides with the photoreactivity of the styrylpyridine moiety.

The synthesis involves preparing a precursor poly(amic acid) solution through the copolymerization of diamine monomers, such as 3,3′-diamino-4,4′-dihydroxybiphenyl (DADHBP) and 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPOPP), with a dianhydride like oxydiphthalicanhydride (ODPA) in N,N-dimethylacetamide (DMAC). tandfonline.com The photoreactive 4-(4-oxyalkyleneoxystyryl)pyridine side groups are then attached. researchgate.netkoreascience.kr The final polyimide films are obtained through thermal imidization of the precursor solutions. tandfonline.com

These photoreactive polymers are soluble in various polar organic solvents, allowing for the easy formation of thin films by solution casting. researchgate.netkoreascience.kr The resulting polyimide films exhibit good transparency and can undergo photoreactions when exposed to UV light, making them suitable for applications such as the photoalignment of liquid crystals. researchgate.netcapes.gov.brkoreascience.kr The flexibility and properties of the polyimides can be tuned by changing the length of the alkylene spacer connecting the styrylpyridine group to the polymer backbone. koreascience.kr

Iii. Quantum Chemical and Computational Investigations of 4 Styrylpyridine

Theoretical Frameworks Applied to 4-Styrylpyridine (B85998)

A variety of theoretical frameworks, ranging from DFT to ab initio methods, have been employed to characterize the cis and trans isomers of this compound in its singlet ground state (S₀). unige.chnih.govunige.ch These studies have focused on determining the geometries, relative stabilities, and the energetic barriers for isomerization and internal rotations. nih.govunige.ch

DFT has been extensively used for in-depth characterization of the this compound moiety, providing detailed descriptions of its geometry, energetics, and reactivity in the ground state. unige.ch DFT calculations have been instrumental in determining the geometry and energy of the molecule at various states, including the transition states for thermal cis-trans isomerization, enantiomerization of the cis isomer, and the rotation of the pyridinyl and phenyl groups. nih.govunige.ch The results from different DFT functionals are often compared to provide a comprehensive understanding. unige.ch

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for studying styrylpyridine-like compounds. nih.govmdpi.com It has been applied to investigate the geometries and relative stabilities of the trans and cis isomers of this compound. unige.chnih.gov Studies using the B3LYP functional predict the trans isomer of this compound to be planar at its energy minimum. unige.chnih.gov In contrast, the cis isomer is predicted to have a markedly twisted structure. nih.govunige.ch The B3LYP functional, often paired with basis sets like 6-31G(d), has been shown to provide results that align well with experimental data for vibrational frequencies and geometrical parameters in similar compounds. nih.gov For instance, B3LYP calculations were used to determine that the trans isomer is the most stable, with the energy difference between the trans and cis isomers (ΔECT) being consistently positive. unige.ch Time-dependent DFT (TD-DFT) calculations using the B3LYP functional have also been employed to analyze the absorption spectra of this compound isomers. unige.ch

| Basis Set | ΔECT (cm-1) unige.ch |

|---|---|

| G | 1741 |

| G' | 1706 |

| cc-pVDZ | 1692 |

The performance of various functionals, including the hybrid PBE0 and the long-range corrected LC-ωPBE, has been assessed for predicting the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT. researchgate.netnih.govresearcher.life These functionals are generally considered suitable for calculating excitation energies. researchgate.net A comparative study on a series of styrylpyridine derivatives, including a trans-4-(m-cyanostyryl)pyridine, tested B3LYP, PBE0, and LC-ωPBE. researchgate.netnih.govresearcher.life For a broad set of organic dyes, functionals like PBE0 and the long-range corrected CAM-B3LYP and LC-ωPBE have often yielded calculated maximum absorption wavelength (λmax) values that are closest to experimental data. researchgate.net In a benchmark study on fused-ring electron acceptors, the PBE0 functional was found to be more appropriate than B3LYP for predicting absorption wavelengths, providing a mean absolute error of 22 nm compared to B3LYP's 38 nm. rsc.org When a statistical linear regression analysis is applied, range-separated methods like LC-ωPBE can also provide a consistent and empirically good description of UV/Vis spectra. rsc.org

The choice of basis set is critical for obtaining accurate results in quantum chemical calculations. For this compound, studies have been performed using basis sets of different qualities. unige.chnih.govunige.ch The results from post-Hartree-Fock methods approach those from DFT methods only when the level of electronic correlation is high enough and sufficiently flexible basis sets are utilized. nih.govunige.ch

Commonly used basis sets in the study of styrylpyridines include Pople-style basis sets like 6-31G(d), 6-31G(d,p), 6-31+G(d,p), and 6-311+G(d,p), as well as correlation-consistent basis sets such as cc-pVDZ. unige.chnih.govmdpi.comresearchgate.netnih.govresearcher.life For example, a study comparing various basis sets for styrylpyridine derivatives found that B3LYP/6-311+G(d,p) provided the most stable planar structure with parameters close to X-ray data. nih.govresearcher.life However, for predicting UV/Vis spectra, the same study concluded that the B3LYP functional with the smaller 6-31G(d) basis set produced the most reliable λmax values with respect to experimental data. nih.govresearcher.life The importance of polarization functions is considered almost always important, while diffuse functions are particularly needed for calculations involving long-range interactions or stretched molecules. stackexchange.com

| Basis Set Type | Specific Examples | Context of Use | Reference |

|---|---|---|---|

| Pople Style | 6-31G(d), 6-311+G(d,p) | Geometry optimization, UV/Vis spectra | mdpi.comnih.govresearcher.life |

| Correlation-Consistent | cc-pVDZ | Geometry optimization, comparison between DFT and ab initio methods | unige.chnih.gov |

| Custom/Other | G, G' | Geometry optimization and energy calculations in early DFT studies | unige.ch |

Alongside DFT, ab initio wavefunction-based methods such as Hartree-Fock (HF), second-order Møller-Plesset (MP2), and Coupled Cluster (CC) theories have been applied to investigate the cis and trans isomers of this compound. unige.chnih.govunige.ch These methods provide a valuable comparison to DFT results. nih.gov

A key finding from HF and MP2 calculations is the prediction of a slightly twisted structure for the trans isomer, which contrasts with DFT predictions of a planar geometry. unige.ch The neglect of electron correlation in HF calculations leads to significant deviations in bond lengths compared to MP2 and DFT results. unige.ch For example, HF calculations result in longer CPh–C1 and C2–CPy bonds and a shorter C1=C2 double bond. unige.ch The geometries obtained at the MP2 level are in reasonable agreement with DFT geometries. unige.ch However, when the geometry optimization for the trans isomer is constrained to Cs symmetry, both HF and MP2 methods yield a planar structure that is a saddle point, characterized by a vibrational mode with an imaginary frequency. unige.ch The use of MP2 and CC methods, especially with adequate basis sets like cc-pVDZ, provides results that are largely consistent with DFT for geometry and energy determination. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have been used to study the behavior of this compound at finite temperatures, providing insights into its flexibility and dynamic properties. unige.chmdpi.comnih.gov

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT with molecular dynamics. unige.chnih.gov This approach allows for the simulation of molecular motion while treating the electronic structure quantum mechanically.

CPMD simulations of this compound were performed at temperatures of 50 K, 150 K, and 300 K. unige.chnih.gov These simulations revealed the highly flexible nature of the molecule in both its cis and trans conformations. unige.chnih.gov A key finding from these simulations is that the trans isomer, predicted to be planar at its energy minimum, predominantly exists in a nonplanar form at finite temperatures due to thermal fluctuations. unige.chnih.govrsc.org Furthermore, the simulations captured the dynamic rotation of the pyridinyl ring in the cis isomer, which was observed to occur within approximately 1 picosecond during the simulation at 150 K. unige.chnih.gov These findings highlight the importance of considering thermal effects and molecular flexibility when analyzing the properties and reactivity of this compound. rsc.orgresearchgate.netnih.govacs.org

Conformational Analysis and Isomerization Pathways

The interconversion between the cis and trans isomers of this compound is a key feature of its chemistry, relevant to its application as a photoswitchable ligand. unige.chresearchgate.netnih.gov

Cis-Trans Isomerization Mechanisms of this compound

The isomerization of this compound can be induced thermally or photochemically. unige.chnih.gov Computational studies have focused on the ground-state potential energy surface (PES) to understand the thermally activated trans to cis isomerization. unige.ch

The thermal isomerization proceeds via a rotational mechanism around the central C=C double bond. unige.ch DFT calculations have been used to locate the transition state for this process, which is characterized as having a biradicaloid nature. unige.chnih.govunige.ch At this transition state, the pyridinyl and phenyl groups are twisted approximately 90 degrees relative to each other. For the free this compound ligand, the photoisomerization is understood to operate through a singlet-state mechanism. However, when coordinated to a metal center, such as Rhenium(I), the mechanism can be altered. In such complexes, the metal center can act as a photosensitizer, steering the isomerization process towards a triplet-state pathway involving an intramolecular energy transfer to a ligand-localized 3IL (intraligand) state. nih.gov

Biradicaloid Transition States in Thermal Isomerization

The thermal isomerization between the cis and trans isomers of this compound proceeds through a high-energy transition state. nih.govunige.ch Computational studies using DFT have been instrumental in characterizing the geometry and energy of this transition state. nih.govunige.ch The calculations reveal that the transition state possesses a biradicaloid character. nih.govunige.ch This means that during the isomerization process, the molecule adopts a configuration where the π-bond between the ethylenic carbons is significantly twisted, leading to a state with two radical-like centers. nih.govunige.ch The determination of the structure and energy of this biradicaloid transition state is crucial for understanding the kinetics and mechanism of the thermal cis-trans interconversion. nih.govunige.ch

Enantiomerization of Cis Isomers

The cis isomer of this compound is chiral due to its twisted conformation, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. The process of interconversion between these enantiomers is known as enantiomerization. nih.gov DFT calculations have been employed to investigate the transition state associated with the enantiomerization of the cis isomer. nih.govunige.ch This process involves the molecule passing through a planar or near-planar geometry, which represents the energy barrier to the interconversion. Understanding the energetics of this process is important for characterizing the stereochemical stability of the cis isomer. mdpi.com

Rotational Dynamics of Pyridinyl and Phenyl Groups

In addition to the isomerization around the central double bond, the pyridinyl and phenyl groups in this compound can rotate around the single bonds connecting them to the ethylenic carbons. nih.govunige.ch DFT calculations have been used to determine the transition states associated with these rotational motions in both the trans and cis isomers. nih.govunige.ch Car-Parrinello molecular dynamics (CPMD) simulations performed at various temperatures (50, 150, and 300 K) have further elucidated the flexible nature of the molecule in both conformations. nih.govunige.ch These simulations have shown that at finite temperatures, the trans isomer predominantly exists in a non-planar form due to thermal fluctuations. nih.gov Furthermore, during a simulation of the cis isomer at 150 K, the rotation of the pyridinyl ring was observed to occur on a timescale of approximately 1 picosecond, highlighting the dynamic nature of these rotational processes. nih.gov

Spectroscopic Property Predictions and Correlations

Theoretical calculations have proven to be a valuable tool for predicting and interpreting the spectroscopic properties of this compound, providing insights that complement experimental findings.

Theoretical IR Spectra

Theoretical infrared (IR) spectra for this compound have been calculated using DFT methods. researchgate.netnih.gov These calculations help in the assignment of the vibrational modes observed in experimental IR spectra. researchgate.netnih.gov By correlating the calculated frequencies with specific molecular motions, a detailed understanding of the vibrational characteristics of the molecule can be achieved. Theoretical IR spectra have been computed for both the gas phase and in solution, allowing for an assessment of solvent effects on the vibrational properties. researchgate.netnih.gov

Theoretical UV-Vis Absorption Spectra

Time-dependent density functional theory (TD-DFT) has been extensively used to calculate the ultraviolet-visible (UV-Vis) absorption spectra of both the cis and trans isomers of this compound. unige.chnih.gov These calculations provide information about the electronic transitions that give rise to the observed absorption bands. unige.chnih.gov

For the trans isomer, the main absorption band is predicted to arise primarily from the S₀ → S₁ electronic transition, which is a π → π* transition localized on the ethylenic double bond. unige.chnih.gov Calculations have predicted this absorption maximum to be around 314.5 nm. nih.govresearchgate.net This is in reasonable agreement with experimental values, which report the absorption band at approximately 303-304 nm. researchgate.netresearchgate.net

For the cis isomer, the main absorption band is predicted to be a composite of two transitions, S₀ → S₁ and S₀ → S₂, which are close in energy. unige.ch The influence of thermal fluctuations on the absorption spectra has also been investigated by averaging the calculated spectra over CPMD trajectories. unige.chresearchgate.net This approach has been shown to improve the agreement between the calculated and experimental spectra for both isomers, particularly in reproducing the asymmetry of the absorption bands. unige.chresearchgate.net

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Isomer | Computational Method | Predicted λ_max (nm) | Experimental λ_max (nm) | Reference |

| trans | TD-DFT | 314.5 | 304 | nih.govresearchgate.net |

| trans | TD-DFT | - | 303 | researchgate.netresearchgate.net |

| cis | TD-DFT | - | - | unige.ch |

Iv. Coordination Chemistry of 4 Styrylpyridine

4-Styrylpyridine (B85998) as a Ligand in Transition Metal Complexes

This compound, also known as 1-phenyl-2-(4-pyridyl)ethene, serves as a versatile ligand in coordination chemistry. nih.gov Its ability to coordinate to metal centers through the nitrogen atom of the pyridyl ring allows for the formation of a wide array of transition metal complexes. unige.ch The properties of these complexes are often influenced by the photoisomerizable nature of the styrylpyridine ligand, which can switch between trans and cis configurations upon light irradiation. unige.chacs.org This characteristic is particularly significant in the development of molecular switches and materials with tunable magnetic or optical properties. The coordination of this compound has been explored with various transition metals, leading to complexes with interesting photophysical behaviors, spin-crossover phenomena, and unique electronic interactions. unige.chnih.govacademie-sciences.fr

The photoreactivity of complexes containing this compound is often dominated by the photoinduced cis-trans isomerization of the ligand itself. unige.ch This has been established in complexes with several transition metal centers, including Ruthenium(II), Rhenium(I), and Tungsten(0). unige.ch

Rhenium(I) Complexes : In complexes such as fac-[Re(Cl)(CO)₃(trans-stpy)₂] and fac-[Re(trans-stpy)(CO)₃(bpy)]⁺, the lowest energy absorption bands are primarily due to the π-π* intraligand (IL) transitions localized on the this compound ligand. nih.gov Upon coordination to the Re(I) center, the mechanism of trans-cis isomerization switches from a singlet to a triplet pathway through intramolecular sensitization. nih.gov In some cases, excitation into a metal-to-ligand charge transfer (MLCT) band can efficiently populate the reactive intraligand triplet state, facilitating isomerization. nih.govacs.org The coordination of trans-4-styrylpyridine to a Re(I) center can also be achieved through alternating current electrolysis of complexes like Re[(trans-SP)₂(CO)₃Cl], which induces conversion to the cis isomer. uni-regensburg.de

Ruthenium(II) and Tungsten(0) Complexes : Similar to Rhenium(I), the photoreactivity in Ru(II) and W(0) complexes featuring this compound ligands is also characterized by the ligand's photoisomerization. unige.ch The coordination to these heavy metal atoms can influence the photophysical pathways, often promoting intersystem crossing to triplet states which then lead to isomerization. unige.ch

Iron(II) complexes with this compound ligands are notable for exhibiting spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature or light. acs.orgacs.org The key to this behavior lies in how the geometric configuration of the this compound ligand—trans or cis—influences the ligand field strength around the Fe(II) ion.

Typically, in pseudo-octahedral Fe(II) complexes of the type [Fe(stpy)₄X₂] (where X is an anionic ligand like NCS⁻, NCSe⁻, or NCBPh₃⁻), the complex formed with the trans-4-styrylpyridine isomer often displays a thermally induced spin crossover. nih.govacs.orgnih.govacademie-sciences.fr In contrast, the corresponding complex with the cis-4-styrylpyridine (B12782243) isomer generally remains in the high-spin state at all temperatures. nih.govacs.orgnih.gov This difference is attributed to the steric hindrance of the non-planar cis isomer, which weakens the ligand field experienced by the Fe(II) center, thus favoring the high-spin state. The planar trans isomer allows for a stronger ligand field, enabling the spin transition to the low-spin state at lower temperatures. academie-sciences.fr

For example, the complex Fe(trans-stpy)₄(NCS)₂ undergoes a thermal spin conversion around 108 K, while Fe(cis-stpy)₄(NCS)₂ is consistently in a high-spin state. acs.org Similarly, for Fe(stpy)₄(NCBPh₃)₂, the trans complex has a spin crossover temperature (T₁/₂) of approximately 190 K, whereas the cis complex is always high-spin. nih.govacs.org

| Complex | Ligand Isomer | Spin State Behavior | Transition Temperature (T₁/₂) | Reference |

|---|---|---|---|---|

| Fe(stpy)₄(NCBPh₃)₂ | trans-stpy | Thermally-induced SCO (HS ↔ LS) | ~190 K | nih.govacs.org |

| Fe(stpy)₄(NCBPh₃)₂ | cis-stpy | High-Spin (HS) at all temperatures | N/A | nih.govacs.org |

| Fe(stpy)₄(NCS)₂ | trans-stpy | Thermally-induced SCO (HS ↔ LS) | ~108 K | acs.org |

| Fe(stpy)₄(NCS)₂ | cis-stpy | High-Spin (HS) at all temperatures | N/A | acs.org |

| Fe(stpy)₄(NCSe)₂ | trans-stpy | Thermally-induced SCO (HS ↔ LS) | ~163 K | academie-sciences.fr |

| Fe(stpy)₄(NCSe)₂ | cis-stpy | High-Spin (HS) at all temperatures | N/A | nih.govacademie-sciences.fr |

The distinct magnetic behaviors of the cis and trans isomers of Fe(II)-styrylpyridine complexes form the basis for the Ligand-Driven Light-Induced Spin Change (LD-LISC) effect. nih.govresearchgate.net This photomagnetic phenomenon involves using light to trigger the cis-trans photoisomerization of the coordinated styrylpyridine ligand, which in turn switches the spin state of the central Fe(II) ion. acs.orgresearchgate.net

The process can be bidirectional. nih.gov For instance, starting with an all-cis complex, which is in the high-spin state, irradiation with light of a suitable wavelength can cause cis-to-trans isomerization of the ligands. nih.gov This strengthens the ligand field, inducing a transition from the high-spin to the low-spin state. nih.gov Conversely, irradiating the all-trans complex (which is in a low-spin or partially low-spin state at low temperatures) can induce trans-to-cis isomerization, weakening the ligand field and causing a switch to the high-spin state. nih.gov The first evidence of the LD-LISC effect was demonstrated in Fe(stpy)₄(NCBPh₃)₂ embedded in a cellulose (B213188) acetate (B1210297) matrix at 140 K. nih.govacs.org Subsequent studies have shown the effect in other matrices, such as poly(methyl methacrylate) (PMMA) thin films. nih.gov This strategy allows for the optical control of magnetic properties over a broader temperature range than the well-known Light-Induced Excited Spin State Trapping (LIESST) effect. acs.orgresearchgate.net

This compound and its derivatives readily coordinate to the axial position of zinc(II) porphyrins. mdpi.comdntb.gov.ua The synthesis is typically a straightforward step involving the addition of the styrylpyridine ligand to a solution of the Zn(II)-porphyrin complex. mdpi.comresearchgate.net This axial coordination is a key method for functionalizing porphyrins, allowing for the fine-tuning of their optical, electronic, and electrochemical properties. researchgate.net A variety of A₄-type Zn(II) porphyrins, substituted at the meso positions with groups like pentafluorophenyl, phenyl, and 3,5-di-tert-butylphenyl, have been complexed with this compound ligands bearing either electron-donating (-NMe₂) or electron-withdrawing (-NO₂) groups. mdpi.comresearchgate.net

| Zn(II) Porphyrin | Axial Ligand (this compound Derivative) | Reference |

|---|---|---|

| ZnTPP (5,10,15,20-Tetraphenylporphyrin) | 4-(4-nitrostyryl)pyridine | mdpi.comresearchgate.net |

| ZnTPP (5,10,15,20-Tetraphenylporphyrin) | 4-(4-(dimethylamino)styryl)pyridine | mdpi.com |

| ZnTFP (5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin) | 4-(4-nitrostyryl)pyridine | mdpi.comresearchgate.net |

| ZnTFP (5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin) | 4-(4-(dimethylamino)styryl)pyridine | mdpi.com |

| ZnTBP (5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin) | 4-(4-nitrostyryl)pyridine | mdpi.comresearchgate.net |

| ZnTBP (5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin) | 4-(4-(dimethylamino)styryl)pyridine | mdpi.com |

When this compound coordinates axially to a metalloporphyrin, several electronic interactions can occur. mdpi.com The primary interaction is a σ-donation from the lone pair of the pyridine (B92270) nitrogen atom to an empty orbital on the zinc(II) metal center. mdpi.com Additionally, π-backdonation can occur from the dπ orbitals of the metal to the π* antibonding orbitals of the this compound ligand, particularly when the styrylpyridine has an electron-accepting substituent. mdpi.com A competing interaction is peripheral π-backdonation from the metal's dπ orbitals to the π* orbitals of the porphyrin ring itself. mdpi.com

In the case of Zn(II) porphyrins, which have a filled d-shell, the axial π-backdonation from the metal to the styrylpyridine ligand is considered significant due to the energetically accessible π* orbitals of the ligand. mdpi.com This interaction can influence the complex's electronic properties. The coordination is confirmed by ¹H-NMR spectroscopy, which shows a significant upfield shift (shielding) of the α-protons of the pyridine ring due to the porphyrin's ring current effect. mdpi.comresearchgate.net For example, upon coordination of a nitro-substituted this compound to ZnTPP, the α-proton signal shifts from 8.59 ppm to 3.74 ppm. researchgate.net

Copper(II) forms well-defined complexes with this compound. One such example is the mononuclear complex [Cu(4-spy)₂(NCS)₂], which has been synthesized and characterized by single-crystal X-ray diffraction. tandfonline.comtandfonline.com In this complex, the copper(II) center adopts a square planar geometry. tandfonline.comtandfonline.com It is coordinated by two nitrogen atoms from two monodentate this compound ligands and two nitrogen atoms from two thiocyanate (B1210189) co-ligands. tandfonline.com Another study reported the synthesis of [Cu(dipic)(this compound)(OH₂)], where the copper(II) ion is in a slightly distorted square-pyramidal geometry. fapesp.br The tridentate dipicolinate ligand and the nitrogen from this compound form the base, with a water molecule in the apical position. fapesp.br A discrete binuclear Zn(II) complex and a mononuclear Cu(II) complex were also prepared using a mixed-ligand system of this compound and 1-adamantanecarboxylic acid. mdpi.com In the mononuclear copper complex, the metal center is four-coordinated with two this compound ligands and two carboxylates, resulting in a trans square planar geometry. mdpi.com

| Complex Formula | Coordination Geometry | Key Features | Reference |

|---|---|---|---|

| [Cu(4-spy)₂(NCS)₂] | Square Planar | Mononuclear; Cu(II) coordinated to two 4-spy and two NCS⁻ ligands. | tandfonline.comtandfonline.com |

| [Cu(dipic)(4-spy)(OH₂)] | Square-Pyramidal | Mononuclear; Tridentate dipic²⁻ and one 4-spy in the base, water in apical position. | fapesp.br |

| [Cu(adc)₂(spy)₂] | Square Planar | Mononuclear; Cu(II) coordinated to two 4-spy and two 1-adamantanecarboxylate ligands. | mdpi.com |

Cadmium(II) Complexes with this compound

The coordination of this compound (4-spy) with cadmium(II), a d¹⁰ metal ion, has led to the formation of diverse structural motifs, from discrete molecules to coordination polymers. The diamagnetic nature of Cd(II) is particularly advantageous for studying the photoreactions of coordinated olefinic ligands like 4-spy using NMR spectroscopy. nih.gov

One notable example is the clathrate compound [Cd(stpy)₃(NO₃)₂]·1/2 stpy (where stpy is trans-4-styrylpyridine), formed using cadmium nitrate (B79036) as a precursor. mdpi.comresearchgate.net In this complex, the cadmium ion exhibits a pentagonal bipyramidal geometry, with the nitrate groups functioning as bidentate chelating ligands. mdpi.com

Research has also explored the synthesis of isostructural binuclear Cd(II) complexes. For instance, a complex with the formula [Cd₂(4FBA)₄(4spy)₄] (where 4FBA is 4-fluorobenzoic acid) has been synthesized and characterized. It crystallizes in the triclinic P-1 space group and is isostructural with its p-toluate (B1214165) analogue. nih.gov The flexibility of the Cd(II) coordination sphere, allowing for various coordination numbers and geometries, facilitates the design of complexes with tunable structures and properties. nih.govnih.gov

Furthermore, Cd(II) coordination polymers have been synthesized using a related, more complex ligand, 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine, in conjunction with various dicarboxylate auxiliary ligands. rsc.org These studies demonstrate that subtle changes in the ancillary ligands can lead to significant differences in the final structures and their fluorescence properties. rsc.org

Table 1: Selected Cadmium(II) Complexes with this compound or its Derivatives

| Compound Formula | Ligands | Structural Features | Reference |

|---|---|---|---|

| [Cd(trans-stpy)₃(NO₃)₂]·1/2 stpy | trans-4-styrylpyridine, Nitrate | Pentagonal bipyramidal Cd(II) center; Clathrate structure | mdpi.com |

| [Cd₂(4FBA)₄(4spy)₄] | This compound, 4-Fluorobenzoic acid | Binuclear complex; Isostructural with p-toluate analogue | nih.gov |

| [Cd(L)(p-BDC)] | L*, 1,4-benzenedicarboxylic acid | Coordination polymer | rsc.org |

| [Cd(L)(m-BDC)] | L*, 1,3-benzenedicarboxylic acid | Coordination polymer | rsc.org |

*L = 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine

Photoreactivity of this compound Complexes

The incorporation of this compound as a ligand in transition metal complexes imparts photoresponsive properties. The stilbenoid-like C=C double bond in the 4-spy ligand can undergo photoisomerization, which can, in turn, influence the properties of the entire complex. This photoreactivity is dominated by the photoinduced cis-trans isomerization of the coordinated this compound ligand, a phenomenon observed in complexes of various metals, including Ru(II), Re(I), W(0), and Fe(II). unige.ch

Photoinduced Cis-Trans Isomerization of Coordinated Ligand

The cis-trans (or Z/E) photoisomerization of the this compound ligand is a fundamental photoreaction that occurs upon irradiation with light. unige.ch For example, in the complex fac-[Re(CO)₃(dcbH₂)(trans-stpy)]⁺, efficient trans-to-cis photoisomerization is observed upon irradiation at 436 nm, with a quantum yield (Φtrans→cis) of 0.50 ± 0.03. acs.org This process involves the rotation around the C=C double bond, which typically requires significant spatial freedom. unige.chresearchgate.net

In the solid state, this isomerization can be more complex. The photoreactivity of iron(II)-styrylpyridine frameworks like Fe(stpy)₄(NCSe)₂ has been investigated in crystalline solids. unige.chresearchgate.net It was demonstrated that a quantitative cis-to-trans isomerization can be driven by visible light excitation into the metal-to-ligand charge transfer (MLCT) band of the complex. unige.chacs.orgunige.ch This is significant because it provides a low-energy pathway for isomerization, in contrast to the direct UV irradiation of the ligand's π-π* transition. unige.ch Within the confined environment of a metal-organic framework (MOF), selective E-to-Z isomerization can be achieved by irradiating crystals with UV light, as demonstrated by changes in ¹H NMR signals where the olefin proton coupling constant shifts from J = 16 Hz (trans) to J = 12 Hz (cis). chinesechemsoc.org

Photoswitching of Complex Properties

The photoinduced isomerization of this compound ligands serves as a powerful tool for photoswitching the physical and chemical properties of transition metal complexes. This approach has led to the development of phenomena such as "ligand-driven light-induced spin change" (LD-LISC) and "ligand-driven light-induced valence tautomerism" (LD-LIVT). unige.chrsc.org

In LD-LISC systems, the cis-trans photoisomerization of the styrylpyridine ligand alters the ligand field strength around the metal center. This change can be sufficient to induce a spin-crossover transition in susceptible metal ions like Fe(II). unige.chunige.ch For example, irradiating an all-cis high-spin Fe(II) complex can trigger isomerization to the trans form. The resulting photoproduct, containing the trans-4-styrylpyridine ligand, may then exhibit a spin conversion from a high-spin to a low-spin state upon cooling. unige.chacs.orgunige.ch

Similarly, the LD-LIVT phenomenon demonstrates bidirectional photoswitching of magnetic properties in solution at room temperature. rsc.orgnih.gov In cobalt-dioxolene complexes featuring this compound ligands, photoisomerization triggers an intramolecular electron transfer, switching the valence tautomeric state of the complex. rsc.org This results in a significant change in the magnetic properties of the material. A key advantage of this ligand-driven approach is the remarkable thermal stability of the photoinduced states, which can last for hours at room temperature, a significant improvement over the nanosecond lifetimes typically observed for states generated by direct charge-transfer excitation. rsc.orgnih.gov

Table 2: Photoswitching Phenomena in this compound Complexes

| Phenomenon | Metal Complex Type | Switching Mechanism | Outcome | Reference |

|---|---|---|---|---|

| LD-LISC | Iron(II)-styrylpyridine | Ligand isomerization alters ligand field, inducing spin-crossover | Change in magnetic state (High-Spin ↔ Low-Spin) | unige.ch, unige.ch |

Unidirectional Photoisomerization in Solid State

A particularly interesting aspect of this compound photoreactivity is the occurrence of unidirectional photoisomerization in the solid state. Research on the crystalline solid Fe(cis-stpy)₄(NCSe)₂ revealed that a quantitative and unidirectional cis-to-trans isomerization occurs upon irradiation with visible light (e.g., 532 nm). unige.chunige.ch This process is initiated by excitation into the MLCT absorption band of the high-spin, all-cis complex. unige.chresearchgate.net

This solid-state transformation is not a subtle molecular shift; it is accompanied by significant macroscopic changes, including an increase in the unit-cell volume and a degree of amorphization of the crystal. unige.chacs.orgunige.ch The unidirectionality of the reaction (cis-to-trans but not trans-to-cis under the same conditions) in the crystal is a consequence of the specific packing and constraints of the solid-state environment. unige.chresearchgate.net This controlled, light-induced structural change in a crystalline material highlights the potential for creating photo-mechanical actuators or materials with switchable bulk properties.

Supramolecular Assembly and Metal-Organic Frameworks

This compound and its derivatives are effective building blocks in supramolecular chemistry and for the construction of metal-organic frameworks (MOFs). nih.gov The pyridine nitrogen provides a reliable coordination site for binding to metal ions, while the styryl group offers opportunities for functionalization, photoreactivity, and participation in non-covalent interactions like π-π stacking. Confining trans-4-styrylpyridine within the nanospace of a flexible MOF can enable selective [2+2] cycloaddition reactions that would not occur otherwise, as the framework can bring the reactive C=C bonds into proximity, even beyond the conventional distance limit for such reactions in crystals. acs.org

Hydrogen Bonding in Coordination Polymers

In the solid-state structures of this compound-based coordination polymers, hydrogen bonding plays a crucial role in assembling lower-dimensional networks into higher-dimensional supramolecular architectures. One-dimensional (1D) coordination polymers of manganese(II) and cobalt(II), with the general formula [M(adc)(4-spy)₂(H₂O)₂]n (where H₂adc is acetylenedicarboxylic acid), have been synthesized. ias.ac.in In these isostructural compounds, the individual 1D polymeric chains are linked together through a combination of hydrogen bonds and C-H···π interactions to form robust 3D supramolecular networks. ias.ac.in

Similarly, in related zinc(II) and cadmium(II) coordination polymers, hydrogen bonding and C–H···π interactions are the driving forces for the construction of 3D supramolecular structures from 1D chains. researchgate.net The use of templates that can form hydrogen bonds, such as trimesic acid, has also been shown to direct the head-to-tail arrangement of this compound molecules, thereby controlling their subsequent photoreactions in the solid state. researchgate.netrsc.org These interactions are fundamental tools in crystal engineering for controlling the packing of molecules and, consequently, their bulk properties.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | 4-spy |

| trans-4-Styrylpyridine | trans-stpy |

| cis-4-Styrylpyridine | cis-stpy |

| Cadmium(II) Nitrate | Cd(NO₃)₂ |

| 4-Fluorobenzoic acid | 4FBA |

| 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine | L |

| 1,4-benzenedicarboxylic acid | p-H₂BDC |

| 1,3-benzenedicarboxylic acid | m-H₂BDC |

| 2,2′-bipyridine-4,4′-dicarboxylic acid | dcbH₂ |

| Acetylenedicarboxylic acid | H₂adc |

| Trimesic acid | |

| Iron(II) thiocyanate | Fe(NCS)₂ |

| Iron(II) selenocyanate | Fe(NCSe)₂ |

| Rhenium(I) tricarbonyl | Re(CO)₃ |

| Cobalt | Co |

| Manganese(II) | Mn(II) |

| Zinc(II) | Zn(II) |

| Tungsten(0) | W(0) |

π-π Interactions in Supramolecular Architectures

π-π stacking interactions are a prominent feature in the supramolecular assembly of this compound-containing structures. These interactions arise from the attractive, non-covalent forces between aromatic rings. In coordination polymers, the pyridine and phenyl rings of the this compound ligand, as well as other aromatic co-ligands, can engage in face-to-face π-π stacking.

The planarity of the this compound molecule is a key factor facilitating these interactions. Molecular dynamics calculations have shown that the trans isomer of this compound possesses a strictly planar structure at its energy minimum, which is conducive to effective π-π stacking. cdnsciencepub.com The table below summarizes key parameters of π-π interactions in selected this compound-related coordination compounds.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

| [Zn(adc)(4-nvp)2(H2O)2]n | Pyridine and Naphthalene | 3.789–3.813 | acs.org |

| [1 + 2] complex (bis-diimide and bis-pyrenyl) | Pyrene and Diimide | 3.42–3.49 | reading.ac.uk |

C-H•••π Interactions in Coordination Polymers

C-H•••π interactions, a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor, are also instrumental in directing the supramolecular architecture of coordination polymers involving this compound. These interactions contribute significantly to the stability and dimensionality of the resulting structures.

In several one-dimensional coordination polymers, such as {[Zn(adc)(4-spy)2(H2O)2]}n and {[Cd(adc)(4-spy)2(H2O)2]}n, C-H•••π interactions, alongside hydrogen bonding, are responsible for assembling the 1D chains into 3D supramolecular networks. researchgate.net The presence of these interactions has been confirmed through single-crystal X-ray diffraction studies. researchgate.net

The influence of C-H•••π interactions extends to controlling chemical reactivity in the solid state. For example, these interactions have been shown to play a vital role in directing a single-crystal to single-crystal [2+2] cycloaddition reaction in a Ag(I) coordination complex of this compound. rsc.org Furthermore, in the crystal structure of (E)-4-(1-naphthylvinyl)pyridine, a derivative of this compound, intramolecular C-H•••π interactions are observed, which influence the molecular conformation. cdnsciencepub.com The table below highlights examples of coordination polymers where C-H•••π interactions are significant.

| Compound | Role of C-H•••π Interactions | Reference |

| {[Zn(adc)(4-spy)2(H2O)2]}n | Construction of 3D supramolecular architecture | researchgate.net |

| {[Cd(adc)(4-spy)2(H2O)2]}n | Construction of 3D supramolecular architecture | researchgate.net |

| Ag(I) coordination complex | Directing [2+2] cycloaddition reaction | rsc.org |

| (E)-4-(1-naphthylvinyl)pyridine (1) | Facilitates intramolecular rotation | cdnsciencepub.com |

Halogen Bonding in Co-crystallization with this compound

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of this compound, the nitrogen atom of the pyridine ring serves as a halogen bond acceptor. Co-crystallization of this compound with halogen bond donors, such as 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), leads to the formation of well-defined supramolecular assemblies. nih.govoup.com

The self-assembly of this compound with 1,4-DITFB results in co-crystals driven by C–I•••N halogen bonds, C–H•••F hydrogen bonds, and π-π interactions. nih.govoup.com The nitrogen atom of the pyridine is a common halogen-bonding acceptor, leading to the formation of discrete or extended structures. nih.gov For instance, in co-crystals with diiodotetrafluorobenzene, the pyridyl nitrogen atom readily forms halogen bonds with the iodine atoms. nih.govoup.com

The strength of these halogen bonds can be significant. A survey of the Cambridge Structural Database (CSD) revealed that N•••I distances in such co-crystals are often shorter than the sum of the van der Waals radii, indicating a strong interaction. mdpi.com The table below provides details on halogen bonding in a co-crystal involving a this compound derivative.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Architecture | Reference |

| 1,4-DITFB | This compound (SPy) | C–I•••N | Mixed stacking in co-crystals | nih.govoup.com |

| 1,4-DITFB | (E)-4-(2-(naphthalen-1-yl)vinyl)pyridine (NVPy) | C–I•••N | Mixed stacking in co-crystals | nih.govoup.com |

V. Advanced Material Science Applications of 4 Styrylpyridine

Applications in Optical and Electro-optical Technologies

4-Styrylpyridine (B85998) and its derivatives have been explored for several applications in optical and electro-optical technologies due to their responsive nature to light and electric fields. These applications leverage the molecule's electronic and structural properties to create materials with tailored functionalities.

While the photoisomerization properties of styryl compounds, in general, suggest potential for optical data storage applications, a direct and established application of this compound in commercial or mainstream optical data storage technologies is not prominently documented in a review of the current scientific literature. The principle of optical data storage often relies on materials that can undergo a reversible change in their physical or chemical properties upon light irradiation, allowing for the writing and reading of data. mdpi.com Materials like diarylethenes, graphene, and rare-earth doped nanoparticles are more commonly cited in recent advancements in this field. mdpi.com

Laser dyes are organic molecules that can be used as the gain medium in a laser. wikipedia.org These dyes are typically fluorescent and can be "tuned" to emit light over a broad range of wavelengths. wikipedia.org While some compounds containing a "styryl" moiety have been investigated as laser dyes, there is no significant body of research identifying this compound itself as a conventional or widely used laser dye. rsc.org The performance of a laser dye is dependent on several factors, including its fluorescence quantum yield, photostability, and absorption and emission spectra.

Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. This phenomenon gives rise to a host of applications, including frequency mixing and electro-optic modulation.

This compound derivatives have demonstrated significant second-order nonlinear optical (NLO) properties. These properties are a consequence of the molecule's asymmetric electronic structure, which can be further enhanced by the addition of electron-donating or electron-withdrawing groups. The coordination of 4-styrylpyridines to metal centers, such as in porphyrin complexes, has been shown to significantly increase their second-order NLO response. rsc.orgresearchgate.net

The key figure of merit for the second-order NLO response of a molecule is its quadratic hyperpolarizability, denoted as β. rsc.org The magnitude of β can be influenced by the nature of substituents on the this compound framework. For instance, electron-donating groups can lead to positive β values, while electron-accepting groups can result in negative values. rsc.org This tunability is crucial for designing materials with specific NLO properties for various applications.

Research on 4-styrylpyridines axially coordinated to A4 ZnII porphyrins has provided valuable data on their quadratic hyperpolarizabilities. The table below summarizes the experimental results for two different this compound ligands, one with a nitro acceptor group (L1) and another with a dimethylamino donor group (L2), and their corresponding porphyrin complexes. rsc.org

| Compound | Dipole Moment (μ₀) [D] | Quadratic Hyperpolarizability (μβ₁₉₀₇) [10⁻⁴⁸ esu] |

| L1 (this compound with –NO₂) | 5.1 | -160 |

| L2 (this compound with –NMe₂) | 4.1 | 220 |

| ZnTPP-L1 | 0.9 | -1300 |

| ZnTBP-L1 | 1.3 | -1200 |

| ZnTNP-L1 | 1.1 | -1600 |

| ZnTFP-L1 | 0.3 | -1100 |

| ZnTPP-L2 | 6.6 | 500 |

| ZnTBP-L2 | 6.5 | 500 |

| ZnTNP-L2 | 6.6 | 500 |

| ZnTFP-L2 | 5.8 | 400 |

Data sourced from a study on 4-Styrylpyridines axially coordinated to A4 ZnII porphyrins, with measurements conducted in CHCl₃ solution at an incident wavelength of 1907 nm using the Electric-Field-Induced Second Harmonic generation (EFISH) technique. rsc.org

This compound can be incorporated into polymer structures to create materials that can be cross-linked upon exposure to ultraviolet (UV) light. This photochemical cross-linking is a result of the [2π+2π] cycloaddition reaction of the styrylpyridine moieties. This process allows for the formation of stable, three-dimensional polymer networks with controlled properties.

An example of this application is the modification of alginate with this compound to create a photo-crosslinkable hydrogel. Upon irradiation with UV light, the styrylpyridine groups dimerize, leading to the formation of a cross-linked network. The density of this cross-linking can be controlled by the duration of UV exposure, which in turn affects the swelling behavior, biodegradability, and mechanical properties of the resulting material. The cross-linking kinetics have been observed to follow a second-order mathematical model, consistent with a bimolecular cycloaddition reaction.

Nonlinear Optics (NLO)

Luminescent Materials

The inherent fluorescence of the styrylpyridine core is a key feature exploited in the development of novel luminescent materials. The photophysical properties can be tuned by chemical modification, making its derivatives suitable for applications such as biological probes.

A study focused on developing fluorescent ligands for the estrogen receptor (ER) synthesized a series of substituted 4'-hydroxy-styrylpyridines. nih.gov One such derivative, (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene, demonstrated a notable binding affinity for the receptor and exhibited long-wavelength fluorescence emission that was sensitive to both solvent polarity and pH. nih.gov This sensitivity suggests its potential as a useful probe for detecting ER in cellular environments. nih.gov The absorption and fluorescence characteristics are crucial for such applications.

Table 1: Photophysical Properties of a this compound Derivative

| Compound | Absorption Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|

| (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene | Not specified | Long-wavelength, sensitive to polarity and pH | Fluorescent probe for estrogen receptor |

While direct integration of this compound into commercial OLEDs is not extensively documented in the provided research, the fundamental luminescent properties of its derivatives are highly relevant to OLED technology. The development of materials that emit light efficiently upon electrical excitation is the cornerstone of OLEDs. Pyridine-containing compounds, in general, are widely used as electron-transport or host materials in OLED devices due to their electron-deficient nature. ossila.com The fluorescence demonstrated by this compound derivatives indicates their potential as emitters or dopants in the emissive layer of an OLED stack, although further research into their electroluminescence and device performance is required.

Photosensitive and Photoaligning Materials

The carbon-carbon double bond in this compound is susceptible to photochemical reactions, particularly [2+2] cycloaddition, upon exposure to ultraviolet (UV) light. This photoreactivity is the basis for its use in creating photosensitive and photoaligning materials, where light is used to precisely control material properties and molecular orientation.

Aromatic polyimides are known for their exceptional thermal stability and mechanical strength, but their poor solubility often limits their processability. researchgate.netcore.ac.uk To overcome this, researchers have developed strategies to create soluble polyimides by incorporating flexible linkages or bulky side groups into the polymer backbone. core.ac.uk By introducing this compound as a photoreactive side group, it is possible to create soluble polyimides that can be easily processed into thin films and then cross-linked or functionalized using light.

Research into polyimides containing the isomeric 2-styrylpyridine (B8765038) moiety demonstrates the principle. In these systems, the precursor polyimide containing hydroxyl groups is reacted with a styrylpyridine derivative. knu.ac.kr The resulting polymer is soluble in various organic solvents, allowing for the formation of high-quality thin films by solution casting. knu.ac.kr Upon exposure to UV light, the absorbance of the styrylpyridine chromophore decreases, indicating the occurrence of a photoreaction. knu.ac.kr These films exhibit good photosensitivity and high optical transparency, making them suitable for photolithographic and optoelectronic applications. knu.ac.kr

The ability to control the orientation of liquid crystal (LC) molecules is critical for display technologies. Photoalignment is a non-contact technique that uses polarized light to create a preferred orientation on a substrate surface, replacing the traditional mechanical rubbing method. mdpi.com Polymers containing photoreactive groups like this compound are excellent candidates for photoalignment layers.

In a study on polymethacrylates with a this compound moiety in the side chain, researchers found that irradiation with linearly polarized UV light followed by annealing could induce a highly ordered alignment. researchgate.net The this compound groups undergo photochemical reactions, leading to an anisotropic surface that directs the alignment of LC molecules. researchgate.netacs.org The polymer containing the this compound moiety was reported to yield a high out-of-plane order parameter of 0.73 over a broad temperature range (120–240 °C). researchgate.net This indicates a robust and stable vertical alignment, which is highly desirable for certain types of LC displays. researchgate.net The specific alignment direction (in-plane or out-of-plane) can be influenced by the polymer's chemical structure and the flexibility of its spacer groups. researchgate.net

Table 2: Alignment Properties of a Polymethacrylate with this compound Moiety

| Property | Value | Conditions |

|---|---|---|

| Liquid Crystalline Phase | Smectic A (homeotropic direction) | 175 °C |

| Alignment Method | Linearly polarized UV light irradiation and subsequent annealing | |

| Out-of-Plane Order Parameter | 0.73 | 120–240 °C |

Electronic Materials

The integration of this compound into coordination polymers has opened avenues for creating novel electronic materials. The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, allowing for the self-assembly of extended, well-defined structures with tunable electronic properties.

Coordination polymers (CPs) are a class of materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. rsc.org The electrical properties of these materials can be tuned by carefully selecting the metal and the organic linker. This compound has been used as a photoactive ligand in such frameworks.